N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
Overview
Description
Mechanism of Action
Target of Action
Lopinavir phenoxyacetamide, also known as Lopinavir, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the lifecycle of the HIV virus, making it a key target for antiretroviral therapy .
Mode of Action
Lopinavir is a protease inhibitor . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme . This scaffold cannot be cleaved by the enzyme, thus preventing the activity of the hiv-1 protease . This disruption in the enzyme’s activity inhibits the process of viral replication and release from host cells .
Biochemical Pathways
The inhibition of the HIV-1 protease enzyme by Lopinavir disrupts the viral replication process. This disruption prevents the maturation of the virus, thereby reducing the number of infectious particles . This mechanism of action is part of the broader antiretroviral therapy strategy used to manage HIV-1 infections .
Pharmacokinetics
Lopinavir is administered in combination with another drug, Ritonavir . Ritonavir is a potent inhibitor of the enzymes responsible for Lopinavir metabolism, and its co-administration “boosts” Lopinavir exposure and improves antiviral activity . This combination is necessary due to Lopinavir’s poor oral bioavailability and extensive biotransformation . The pharmacokinetic properties of Lopinavir allow for a moderate duration of action, necessitating once or twice daily dosing .
Result of Action
The primary result of Lopinavir’s action is the reduction in the number of infectious HIV-1 particles . By inhibiting the HIV-1 protease enzyme, Lopinavir prevents the maturation of the virus, reducing its ability to infect new cells . This leads to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against the virus .
Action Environment
The efficacy and stability of Lopinavir can be influenced by various environmental factors. For instance, certain drug interactions can impact its effectiveness . Therefore, caution is advised when administering Lopinavir to patients maintained on other medications . Additionally, factors such as the patient’s overall health status, the presence of co-infections, and adherence to the medication regimen can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Lopinavir Phenoxyacetamide are not fully understood. As an impurity of Lopinavir, it may share some biochemical characteristics with this parent compound. Lopinavir is known to interact with the HIV-1 protease, an enzyme crucial for the life cycle of the HIV virus . The nature of these interactions is likely to be complex and may involve multiple biomolecules.
Cellular Effects
Lopinavir, the parent compound, is known to influence cell function by inhibiting the HIV-1 protease . This inhibition disrupts the viral life cycle, preventing the maturation and proliferation of the virus within the host cell .
Molecular Mechanism
Lopinavir, the parent compound, exerts its effects by binding to the active site of the HIV-1 protease . This binding interaction inhibits the enzyme’s activity, preventing the cleavage of viral polyproteins into functional proteins necessary for the assembly of new virions .
Metabolic Pathways
Preparation Methods
CV 1808 can be synthesized through multiple routes. One method involves the acylation of 5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide with propionic anhydride in pyridine, followed by treatment with phosphorus oxychloride and triethylamine in chloroform. The resulting compound is hydrolyzed with methanolic ammonia and cyclized with phenylcyanamide in methanolic ammonia at high temperature . Another method involves the reaction of 2-bromoadenosine with aniline in 2-methoxyethanol at elevated temperatures .
Chemical Reactions Analysis
CV 1808 undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the amino group. Common reagents used in these reactions include phosphorus oxychloride, triethylamine, and methanolic ammonia. Major products formed from these reactions include derivatives of the original compound with modified functional groups.
Scientific Research Applications
CV 1808 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying adenosine receptor agonists and their interactions.
Biology: The compound is used to investigate the role of adenosine receptors in cellular signaling and physiological processes.
Medicine: CV 1808 has potential therapeutic applications as a coronary vasodilator, antihypertensive, and antipsychotic agent
Industry: Its role as an adenosine receptor agonist makes it valuable in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
CV 1808 is unique due to its specific binding affinity and selectivity for adenosine A2 receptors. Similar compounds include:
2-alkynyladenosines: These compounds also target adenosine receptors but may have different selectivity profiles.
N-phenylguanosine derivatives: These compounds share structural similarities but differ in their receptor binding characteristics
CV 1808 stands out due to its potent in vivo coronary dilatation effects and slight selectivity in receptor binding .
Properties
IUPAC Name |
N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O3/c1-20-10-9-11-21(2)28(20)33-19-27(32)30-25(17-23-14-7-4-8-15-23)26(31)18-24(29)16-22-12-5-3-6-13-22/h3-15,24-26,31H,16-19,29H2,1-2H3,(H,30,32)/t24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXUXIDLCWPHIW-GSDHBNRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172868 | |
Record name | N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192725-49-8 | |
Record name | Lopinavir impurity, lopinavir phenoxyacetamide- [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-((2S,3S,5S)-5-AMINO-3-HYDROXY-1,6-DIPHENYLHEXAN-2-YL)-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S21JGQ154U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.